molecular formula C19H20N4O3S B2951367 4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)butanamide CAS No. 953256-95-6

4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)butanamide

Cat. No.: B2951367
CAS No.: 953256-95-6
M. Wt: 384.45
InChI Key: KPFJIYRNESTHAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted at position 3 with a 4-methoxyphenyl group. A butanamide linker connects the pyridazinone to a 4-methylthiazol-2-yl moiety. The amide linkage provides structural rigidity and metabolic stability.

Properties

IUPAC Name

4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-13-12-27-19(20-13)21-17(24)4-3-11-23-18(25)10-9-16(22-23)14-5-7-15(26-2)8-6-14/h5-10,12H,3-4,11H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFJIYRNESTHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)butanamide belongs to a class of chemical compounds that exhibit significant biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyridazine ring, a thiazole moiety, and a methoxyphenyl substituent. The molecular formula is C15H16N2O4C_{15}H_{16}N_2O_4 with a molecular weight of 288.3 g/mol. The compound has been synthesized through various chemical pathways, demonstrating good purity levels (≥95%) in commercial preparations .

The primary mechanism through which this compound exerts its biological effects is through the inhibition of tubulin polymerization . Tubulin is a protein that forms microtubules, which are essential for cell division. By disrupting microtubule dynamics, this compound can effectively arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis (programmed cell death) .

Anticancer Activity

Research has indicated that compounds similar to This compound demonstrate notable anticancer properties:

  • In Vitro Studies : In vitro assays have shown that this class of compounds exhibits cytotoxic effects against various cancer cell lines, including prostate and melanoma cells. The IC50 values for these compounds are often in the low nanomolar range, indicating potent activity .
  • In Vivo Studies : Animal studies have provided evidence for the efficacy of these compounds in tumor models. For instance, treatments with related SMART compounds resulted in significant tumor growth inhibition compared to control groups, with T/C values ranging from 4% to 30% depending on the dosage and treatment duration .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Study on Prostate Cancer : In a study involving human prostate cancer xenografts, administration of related thiazole derivatives showed a marked reduction in tumor size after 21 days of treatment without significant neurotoxicity .
  • Melanoma Treatment : Another study evaluated the effects of these compounds on melanoma cells and reported substantial reductions in cell viability and proliferation rates, further supporting their potential as therapeutic agents in oncology .

Comparative Analysis

The following table summarizes key findings from various studies on related compounds:

Compound NameCancer TypeIC50 (nM)In Vivo Efficacy (%T/C)Mechanism
SMART-HProstate<1025Tubulin polymerization inhibition
SMART-FMelanoma<2030Tubulin polymerization inhibition
Subject CompoundVarious<1520Tubulin polymerization inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related pyridazinone derivatives, focusing on substituents, linker chains, heterocyclic moieties, and spectroscopic properties.

Table 1: Structural and Spectroscopic Comparison

Compound Name Pyridazinone Substituent Linker Chain Heterocyclic Moiety Key IR (C=O, cm⁻¹) ¹H NMR Highlights Reference
Target Compound 4-Methoxyphenyl Butanamide 4-Methylthiazol-2-yl ~1650-1680 (amide), ~1620 (pyridazinone) δ 3.8 (OCH₃), δ 2.4 (thiazole-CH₃) -
6h () 4-(4-Chlorophenyl)piperazin-1-yl Propanamide Antipyrine (pyrazol-4-yl) 1650 (amide), 1620 (pyridazinone) δ 7.2-7.4 (Ar-H), δ 3.6 (piperazine-CH₂)
6i () 4-Benzylpiperidin-1-yl Propanamide Antipyrine (pyrazol-4-yl) 1664, 1642 δ 7.3 (benzyl), δ 2.8 (piperidine-CH₂)
5a () Benzyloxy - Benzenesulfonamide 1650 (sulfonamide) δ 5.1 (OCH₂Ph), δ 7.4-7.6 (Ar-H)
6k () 4-Methylphenyl Propanamide Antipyrine (pyrazol-4-yl) 1681, 1655 δ 2.3 (CH₃-C₆H₄), δ 7.1 (Ar-H)

Key Findings:

Substituent Effects: The target compound’s 4-methoxyphenyl group contrasts with electron-withdrawing groups (e.g., 4-chlorophenyl in 6h) or bulky substituents (e.g., benzylpiperidinyl in 6i). Methoxy groups may enhance solubility compared to chlorophenyl derivatives .

Linker Chain :

  • The butanamide chain in the target compound provides a longer spacer than the propanamide in 6h–6k. This could alter spatial orientation in biological targets or modulate pharmacokinetics .

Heterocyclic Moieties: The 4-methylthiazol-2-yl group in the target compound differs from antipyrine (pyrazol-4-yl) in 6h–6k. Thiazoles are known for metabolic stability and hydrogen-bonding capacity, whereas antipyrine moieties may confer anti-inflammatory activity .

Spectroscopic Data: IR spectra for all compounds show strong C=O stretches (~1650–1680 cm⁻¹) for amides and pyridazinone. The target compound’s thiazole-methyl group would appear at δ ~2.4 in ¹H NMR, distinct from antipyrine’s methyl groups (δ ~2.1–2.5) .

Synthetic Yields: While the target compound’s yield is unspecified, similar derivatives (e.g., 6h: 54%, 6i: 62%) suggest moderate efficiency for pyridazinone-amide syntheses. Reaction conditions (e.g., Cs₂CO₃ in DMF) may influence yields .

Research Implications

  • Pharmacokinetics : The butanamide linker may improve bioavailability compared to shorter chains, though solubility must be assessed via logP studies.
  • Future Directions : Comparative bioactivity screening (e.g., COX inhibition, antimicrobial assays) and molecular docking studies are needed to validate hypotheses derived from structural comparisons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.